molecular formula C12H17BrN2O2S B1623315 4-bromo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide CAS No. 209968-27-4

4-bromo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide

Cat. No. B1623315
CAS RN: 209968-27-4
M. Wt: 333.25 g/mol
InChI Key: DIYRIYJMMLUTQP-UHFFFAOYSA-N
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Description

4-bromo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide is a chemical compound used in scientific research. It is commonly referred to as BBr7 and is known for its ability to selectively inhibit protein tyrosine phosphatases.

Scientific Research Applications

Photophysicochemical Properties in Zinc(II) Phthalocyanine

Research has explored the synthesis and characterization of zinc(II) phthalocyanines with benzenesulfonamide derivatives, including compounds similar to 4-bromo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide. These studies focused on the photophysical and photochemical properties of these phthalocyanines, highlighting their potential in photocatalytic applications and photodynamic therapy for cancer treatment (Öncül et al., 2021), (Öncül et al., 2022).

Potential in HIV-1 Infection Prevention

A study on methylbenzenesulfonamide, which shares structural similarities with 4-bromo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide, indicated its use in developing antagonists for CCR5, a receptor involved in HIV-1 infection. This research underscores the potential for developing novel therapeutic compounds for HIV-1 prevention (Cheng, 2015).

properties

IUPAC Name

4-bromo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c13-11-3-5-12(6-4-11)18(16,17)14-7-10-15-8-1-2-9-15/h3-6,14H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYRIYJMMLUTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398660
Record name 4-bromo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201924
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-bromo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide

CAS RN

209968-27-4
Record name 4-bromo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-bromo-benzenesulfonyl chloride (3.36 g, 13.1 mmol, 1 equiv) was dissolved in 50 mL DCM and treated with TEA (9.16 mL, 65.7 mmol, 5 equiv). To this, while stirring the solution, was added 2-pyrrolidin-1-yl-ethylamine (3 g, 26.3 mmol, 2 equiv). After 3 h, reaction was poured onto DCM/water mixture and washed once. The aqueous phase was back extracted once with fresh DCM. Organic phases were combined, washed once with brine and dried over sodium sulfate. Filtration followed by rotary evaporation provided desired product. White needles (3.92 g, 90%). Rf=0.35 (10% MeOH/DCM)
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
9.16 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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